molecular formula C8H8BrFMg B6333953 3-Fluorophenethylmagnesium bromide CAS No. 1142234-68-1

3-Fluorophenethylmagnesium bromide

Cat. No.: B6333953
CAS No.: 1142234-68-1
M. Wt: 227.36 g/mol
InChI Key: JPXYCVSTEYCFJG-UHFFFAOYSA-M
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Description

3-Fluorophenethylmagnesium bromide (C₇H₆BrFMg) is a Grignard reagent characterized by a fluorine atom at the 3-position of the phenethyl group. Its molecular weight is 213.332 g/mol (monoisotopic mass: 211.9487 g/mol), and it is typically supplied as a 0.5 M solution in tetrahydrofuran (THF) or 2-methyltetrahydrofuran (2-MeTHF) . As a fluorinated organomagnesium compound, it is widely used in organic synthesis for introducing fluorinated aromatic groups into target molecules. The fluorine substituent modulates electronic properties, enhancing electrophilicity at the reaction site while maintaining steric accessibility due to its small atomic radius.

Preparation Methods

Variations in Methodology

Solvent Systems

While THF remains the standard solvent due to its ability to stabilize Grignard complexes, 2-MeTHF has emerged as a greener alternative with comparable efficiency . Source reports that 2-MeTHF enhances reaction rates by 15–20% compared to THF, attributed to its higher boiling point (80°C vs. 66°C) and improved magnesium activation.

Initiation Techniques

Iodine activation (Source ) is preferred for aryl bromides like 3-fluorophenethyl bromide, as it cleans the magnesium surface without introducing additional halides. In contrast, 1,2-dibromoethane (Source ) generates ethene gas, which may complicate large-scale reactions but is effective for laboratory-scale syntheses.

Temperature Optimization

Low-temperature additions (-6°C to 0°C) minimize side reactions such as Wurtz coupling or elimination, particularly when using sensitive substrates . However, Source demonstrates that room-temperature reactions (25°C) are feasible with slower addition rates (4–6 hours), achieving 83% yield in a biphasic THF/dichloromethane system.

Critical Analysis of Reaction Parameters

Magnesium Quality and Particle Size

High-purity magnesium turnings (99.95%) with a large surface area are essential to prevent passivation. Source specifies that turnings should be activated by briefly heating with a heat gun to remove oxide layers before use.

Moisture Control

Grignard reagents are highly moisture-sensitive. Source emphasizes the use of molecular sieves (4 Å) in solvent storage and syringe-transfer techniques for reagent addition to maintain anhydrous conditions.

Stoichiometric Considerations

A slight excess of magnesium (1.05 equivalents) ensures complete conversion of the aryl bromide. Source notes that sub-stoichiometric magnesium leads to residual starting material, complicating purification.

Industrial-Scale Production Insights

Patent data (Source ) reveals that large-scale synthesis (≥1 kg) employs continuous flow reactors to enhance heat dissipation and minimize safety risks. Key adaptations include:

  • Precision Temperature Control : Jacketed reactors with glycol cooling maintain temperatures at -5°C ± 1°C during halide addition.

  • In-Line Quenching : Automated quench systems introduce aqueous ammonium chloride directly into the reaction stream, reducing hydrolysis byproducts.

  • Solvent Recovery : Distillation units recover THF or 2-MeTHF with >90% efficiency, lowering production costs.

Analytical and Purification Methods

Titration for Concentration Determination

The molarity of the Grignard reagent is determined via quenching with a known excess of hydrochloric acid, followed by back-titration with NaOH. Source reports a standard deviation of ±0.05 M for this method.

Chromatographic Purification

Flash chromatography on silica gel (ethyl acetate/petroleum ether gradients) removes magnesium salts and dimeric byproducts. Source achieved 42% isolated yield after purification, though industrial processes (Source ) prefer distillation for higher throughput.

Chemical Reactions Analysis

Reaction with Electrophiles

Grignard reagents react with carbonyl compounds (e.g., ketones, aldehydes) to form alcohols. For 3-fluorophenethylmagnesium bromide, this reaction proceeds via:

  • Nucleophilic Attack : The Grignard reagent attacks the carbonyl carbon, forming a magnesium alkoxide intermediate.

  • Hydrolysis : Acidic workup (e.g., aqueous HCl) converts the alkoxide to the corresponding alcohol .

Cross-Coupling Reactions

Grignard reagents participate in transition-metal-catalyzed coupling reactions to form carbon-carbon bonds. For example:

  • Iron-Catalyzed Reactions : Grignard reagents can couple with aryl sulfonates under iron(III) acetylacetonate catalysis, as demonstrated in analogous systems .

  • Conditions : Typically involve low temperatures (e.g., 0°C) and short reaction times (minutes) .

Reactivity and Stability

  • Sensitivity to Moisture : Reacts violently with water, producing flammable gases (e.g., H₂) and decomposing into 3-fluorophenethyl alcohol .

  • Positional Effects : The fluorine atom at the meta position may influence regioselectivity in electrophilic substitution reactions compared to ortho or para isomers.

  • Side Products : Uncontrolled reaction conditions (e.g., high temperatures) can lead to side products such as biphenyl derivatives, as observed in similar Grignard systems .

Comparative Analysis of Related Grignard Reagents

Compound Structure Key Feature
This compound C₆H₄BrFMgFluorine at meta position enhances lipophilicity and metabolic stability .
Phenylmagnesium bromide C₆H₅MgBrNo fluorine; less polar, potentially less reactive in certain electrophilic substitutions.
4-Fluorophenylmagnesium bromide C₆H₄BrF (para)Fluorine at para position may alter electronic effects compared to meta.
3-Chlorophenylmagnesium bromide C₆H₄BrCl (meta)Chlorine’s larger size and electronegativity affect reactivity differently than fluorine.

Challenges and Research Gaps

  • Limited Biological Data : While Grignard-derived compounds often exhibit biological activity, specific pharmacokinetic or therapeutic data for this compound are scarce.

  • Controlled Synthesis : Achieving high purity requires strict control of reaction conditions (e.g., solvent dryness, temperature) .

Scientific Research Applications

Synthesis of Quinazolines

One significant application of 3-fluorophenethylmagnesium bromide is in the preparation of 4-substituted quinazolines. This is achieved through its reaction with 2-methylaminobenzonitriles, yielding quinazoline derivatives that are important in pharmaceutical research due to their biological activities .

Radiolabeled Compounds for PET Imaging

This compound is also employed in the synthesis of radiolabeled TrkB/C-targeting kinase inhibitors for positron emission tomography (PET) imaging applications. These compounds are crucial for studying neurodegenerative diseases and cancer, as they allow for non-invasive imaging of biological processes .

Carbometalation Reactions

The reagent is used in Cu-catalyzed carbometalation of substituted cyclopropenes, which leads to the formation of complex cyclic structures. This reaction showcases the versatility of Grignard reagents in constructing intricate molecular architectures .

Spiro[indole-3,5'-isoxazoles] Synthesis

A study demonstrated the use of Grignard reagents, including this compound, in a one-pot procedure for synthesizing spiro[indole-3,5'-isoxazoles]. The conjugate addition of Grignard reagents to (2-nitroalkenyl)indoles followed by acid-assisted cyclization yielded spirocyclic products with promising yields . This method highlights the efficiency and effectiveness of using Grignard reagents in complex organic transformations.

Synthesis of Fluorinated Aromatic Compounds

Research has shown that reactions involving this compound can be optimized to produce fluorinated aromatic compounds with high selectivity and yield. Such compounds are essential in developing pharmaceuticals and agrochemicals due to their unique properties imparted by fluorine substitution .

Mechanism of Action

The mechanism of action of 3-Fluorophenethylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds. The magnesium bromide acts as a Lewis acid, stabilizing the transition state and facilitating the reaction .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Position and Electronic Effects

The reactivity and stability of Grignard reagents are influenced by substituent position and electronic nature. Below is a comparison with analogous compounds:

Table 1: Structural and Electronic Comparison

Compound Name Molecular Formula Substituent(s) Molecular Weight (g/mol) Key Properties/Applications
3-Fluorophenethylmagnesium bromide C₇H₆BrFMg 3-Fluoro 213.33 High electrophilicity; THF/2-MeTHF solutions
Phenylmagnesium bromide C₆H₅BrMg None (parent) 181.32 Standard Grignard reagent; air/moisture-sensitive
3-Methoxyphenylmagnesium bromide C₇H₇BrMgO 3-Methoxy 229.34 Electron-donating group; slower reactivity
3-Chloro-4-methylphenylmagnesium bromide C₇H₆BrClMg 3-Chloro, 4-methyl 222.78 Enhanced steric hindrance; used in aryl cross-coupling
3-Chloro-2-fluorobenzylmagnesium bromide C₇H₅BrClFMg 3-Chloro, 2-fluoro 247.77 Dual halogen effects; niche polymer applications

Key Findings:

  • Electronic Effects: Fluorine's electron-withdrawing nature in this compound increases the electrophilicity of the aromatic ring compared to the non-substituted phenylmagnesium bromide, enabling faster nucleophilic additions .
  • Steric Considerations: Methyl or chloro substituents (e.g., in 3-chloro-4-methylphenylmagnesium bromide) introduce steric bulk, reducing reaction rates but improving regioselectivity in certain coupling reactions .
  • Solubility and Stability: All compounds are moisture-sensitive, but solutions in 2-MeTHF (e.g., this compound) offer better thermal stability compared to THF-based reagents .

Table 2: Flame Retardancy and Thermal Properties

Compound Type Bromine Content (%) Sb₂O₃ (%) Flame Retardancy (UL-94) HDT (°C)
Fluorinated brominated epoxy (F-3014) 13 1.5 V-0 105
Non-fluorinated DPE-PBBB 11 2.1 V-0 95
Fluorinated analogs ~10 <4.8 V-0 (projected) >110

Insights:

  • Fluorine's synergy with bromine enhances flame retardancy efficiency, allowing reduced additive loading.
  • 3-Fluorophenethyl-derived polymers are hypothesized to exhibit higher HDT due to fluorine's thermal stability .

Biological Activity

3-Fluorophenethylmagnesium bromide is a Grignard reagent that has garnered attention in organic synthesis due to its unique properties and potential biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxicity, and its role in medicinal chemistry.

This compound (C6_6H4_4BrFMg) is characterized by the presence of a fluorine atom on the phenethyl group, which can influence its reactivity and interaction with biological systems. The compound is typically used in the synthesis of various organic compounds through nucleophilic substitution reactions.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of compounds related to this compound. A notable study examined a series of analogues derived from this compound, focusing on their activity against Cryptococcus neoformans, a significant pathogen in immunocompromised individuals. The minimum inhibitory concentration (MIC) values were determined, revealing that certain derivatives exhibited potent antifungal activity with MIC values as low as 0.25 µg/mL, indicating strong efficacy against this pathogen .

Cytotoxicity

The cytotoxic effects of this compound and its derivatives were assessed using human embryonic kidney cells (HEK293). The concentration at which 50% cytotoxicity occurred (IC50_{50}) was determined for various compounds. Notably, some derivatives showed low cytotoxicity, suggesting a favorable therapeutic index. For instance, one compound demonstrated an IC50_{50} value significantly higher than that of standard cytotoxic agents like tamoxifen, indicating a potential for safer therapeutic applications .

Synthesis and Application

A study highlighted the flexible synthesis of polyfunctionalized pyrroles using fluorinated Grignard reagents, including this compound. The synthesis involved a ring-closing metathesis approach that allowed for the creation of biologically active pyrroles, which are integral in medicinal chemistry due to their diverse biological activities .

Comparative Analysis

In comparative studies, this compound was evaluated alongside other Grignard reagents for their efficacy in various reactions. The results indicated that while it exhibited good reactivity in nucleophilic substitutions, the presence of the fluorine atom significantly influenced the selectivity and yield of desired products compared to non-fluorinated analogues .

Data Tables

CompoundMIC (µg/mL)IC50_{50} (µg/mL)Hemolytic Activity (%)
This compound≤0.25>320
Tamoxifen-9-
Melittin--2.7

Q & A

Basic Research Questions

Q. How is 3-Fluorophenethylmagnesium bromide synthesized, and what factors influence yield?

The synthesis typically involves reacting 3-fluorophenethyl bromide with magnesium metal in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen). Key factors include:

  • Magnesium activation : Pre-treatment with iodine or mechanical stirring to remove oxide layers .
  • Reaction temperature : Controlled exothermic initiation (40–50°C) followed by cooling to maintain 25–35°C .
  • Halide purity : Impurities in 3-fluorophenethyl bromide (e.g., moisture, oxidation byproducts) reduce Grignard reagent stability .
  • Solvent choice : THF is preferred over diethyl ether due to higher boiling point and better solubility of aryl bromides .

Q. What safety protocols are critical for handling this compound?

  • Flammability : Highly reactive with water/moisture, releasing flammable gases (e.g., methane). Use flame-resistant equipment and avoid open flames .
  • Personal protective equipment (PPE) : Wear nitrile gloves, flame-retardant lab coats, and safety goggles. Use face shields during transfers .
  • Spill management : Neutralize with dry sand or inert adsorbents; avoid water-based cleanup to prevent exothermic reactions .

Q. How should this compound be stored to ensure stability?

  • Conditions : Store under inert gas (argon) in flame-proof refrigerators at 2–8°C. Use septum-sealed Schlenk flasks to prevent moisture ingress .
  • Incompatibilities : Avoid contact with oxidizing agents, acids, or halogenated solvents (e.g., chloroform), which trigger violent decomposition .

Advanced Research Questions

Q. How does the fluorine substituent at the 3-position influence reactivity in nucleophilic additions?

The electron-withdrawing fluorine meta to the Mg center enhances the electrophilicity of the adjacent carbon, favoring nucleophilic attack on carbonyl groups (e.g., ketones, esters). However, steric hindrance from the fluorinated aromatic ring may reduce reactivity in bulky substrates. Comparative kinetic studies using ¹H NMR or calorimetry are recommended to quantify these effects .

Q. What advanced analytical techniques validate the purity and structure of this compound?

  • Quantitative NMR (qNMR) : Deuterated THF as solvent with ¹H/¹³C NMR to assess residual halides and byproducts .
  • Gas chromatography-mass spectrometry (GC-MS) : After hydrolysis with D2O, analyze fluorinated biphenyl derivatives to confirm regioselectivity .
  • Capillary electrophoresis (CE) : Resolve bromide ions from reaction mixtures using a borate buffer (pH 9.2) and indirect UV detection at 214 nm .

Q. How can researchers resolve contradictory data in solvent-dependent reaction yields?

Discrepancies often arise from solvent polarity effects on Grignard aggregation states:

  • THF vs. Et2O : THF solvates Mg more effectively, increasing monomeric species reactivity. Use dynamic light scattering (DLS) or cryoscopy to correlate aggregate size with yield .
  • Additives : Co-solvents like hexamethylphosphoramide (HMPA) disrupt Mg clusters, enhancing reactivity in ethereal solvents .

Q. What mechanistic insights explain side reactions during coupling with aryl halides?

Competing pathways include:

  • Homocoupling : Catalyzed by trace transition metals (e.g., Fe, Cu). Chelate metals with EDTA or use ultrapure Mg .
  • β-Hydride elimination : Occurs in sterically hindered substrates. Mitigate by lowering reaction temperatures (−20°C) and using bulky ligands (e.g., TMEDA) .

Q. Methodological Considerations

  • Troubleshooting low yields : Titrate active Mg using Gilman’s method (iodine uptake) and monitor reaction progress via in situ IR spectroscopy for C-Mg bond signatures (450–550 cm⁻¹) .
  • Scaling up reactions : Implement continuous-flow reactors with controlled temperature gradients to manage exothermicity and improve reproducibility .

Properties

IUPAC Name

magnesium;1-ethyl-3-fluorobenzene;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F.BrH.Mg/c1-2-7-4-3-5-8(9)6-7;;/h3-6H,1-2H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPXYCVSTEYCFJG-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]CC1=CC(=CC=C1)F.[Mg+2].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFMg
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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